molecular formula C24H32N4O2 B5064452 [3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone

[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone

Cat. No.: B5064452
M. Wt: 408.5 g/mol
InChI Key: XDFMDZGQYKLCOQ-UHFFFAOYSA-N
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Description

[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone: is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring, a piperidine ring, and a benzoxazole moiety. It has garnered interest in various fields of scientific research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone typically involves multiple steps. One common synthetic route includes:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methylphenylamine with piperazine under controlled conditions to form the 4-(2-methylphenyl)piperazine intermediate.

    Piperidine Ring Formation: The intermediate is then reacted with piperidine to form the piperidin-1-yl derivative.

    Benzoxazole Moiety Addition: Finally, the piperidin-1-yl derivative is reacted with 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid under specific conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and piperidine rings.

    Reduction: Reduction reactions can occur at the benzoxazole moiety, leading to the formation of various reduced derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic ring of the benzoxazole moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives of the piperazine and piperidine rings.

    Reduction Products: Reduced forms of the benzoxazole moiety.

    Substitution Products: Halogenated derivatives of the benzoxazole moiety.

Scientific Research Applications

Chemistry:

  • The compound is used as a building block in the synthesis of more complex molecules.
  • It serves as a ligand in coordination chemistry.

Biology:

  • It is studied for its potential as a neurotransmitter modulator.
  • Research is ongoing to explore its effects on various biological pathways.

Medicine:

  • The compound is being investigated for its potential therapeutic effects in treating neurological disorders.
  • It is also studied for its potential anti-inflammatory and analgesic properties.

Industry:

  • The compound is used in the development of new materials with specific properties.
  • It is also explored for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of [3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone involves its interaction with specific molecular targets. The compound is believed to modulate neurotransmitter receptors, particularly serotonin and dopamine receptors, leading to changes in neurotransmitter levels and signaling pathways. This modulation can result in various pharmacological effects, including mood regulation and pain relief.

Comparison with Similar Compounds

    Cetylpyridinium Chloride: A compound with antimicrobial properties.

    Domiphen Bromide: Known for its use as a disinfectant and antiseptic.

Comparison:

    Uniqueness: [3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone is unique due to its combined piperazine, piperidine, and benzoxazole structure, which imparts distinct pharmacological properties.

    Pharmacological Properties: Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial effects, this compound is explored for its potential neurological and therapeutic effects.

Properties

IUPAC Name

[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2/c1-18-7-2-4-10-21(18)27-15-13-26(14-16-27)19-8-6-12-28(17-19)24(29)23-20-9-3-5-11-22(20)30-25-23/h2,4,7,10,19H,3,5-6,8-9,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFMDZGQYKLCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)C4=NOC5=C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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